2-[4-(propan-2-yloxy)phenyl]-N-(4-sulfamoylphenyl)quinoline-4-carboxamide
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Overview
Description
2-[4-(propan-2-yloxy)phenyl]-N-(4-sulfamoylphenyl)quinoline-4-carboxamide is a synthetic organic compound with the molecular formula C25H23N3O4S and a molecular weight of 461.53282 g/mol . This compound is characterized by its complex structure, which includes a quinoline core, an isopropoxyphenyl group, and an aminosulfonylphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-[4-(propan-2-yloxy)phenyl]-N-(4-sulfamoylphenyl)quinoline-4-carboxamide involves multiple steps, typically starting with the preparation of the quinoline core. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in controlled environments to ensure the purity and yield of the compound .
Chemical Reactions Analysis
2-[4-(propan-2-yloxy)phenyl]-N-(4-sulfamoylphenyl)quinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
2-[4-(propan-2-yloxy)phenyl]-N-(4-sulfamoylphenyl)quinoline-4-carboxamide is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(propan-2-yloxy)phenyl]-N-(4-sulfamoylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-[4-(propan-2-yloxy)phenyl]-N-(4-sulfamoylphenyl)quinoline-4-carboxamide can be compared with other quinoline derivatives, such as:
Chloroquine: Known for its antimalarial properties, chloroquine has a simpler structure and different biological activities.
Quinolinecarboxylic acids: These compounds share the quinoline core but differ in their substituents, leading to varied chemical and biological properties.
Sulfonamide derivatives: These compounds have similar aminosulfonyl groups but differ in their overall structure and applications.
Properties
Molecular Formula |
C25H23N3O4S |
---|---|
Molecular Weight |
461.5g/mol |
IUPAC Name |
2-(4-propan-2-yloxyphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C25H23N3O4S/c1-16(2)32-19-11-7-17(8-12-19)24-15-22(21-5-3-4-6-23(21)28-24)25(29)27-18-9-13-20(14-10-18)33(26,30)31/h3-16H,1-2H3,(H,27,29)(H2,26,30,31) |
InChI Key |
DGRWKWMBSFPHQG-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
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